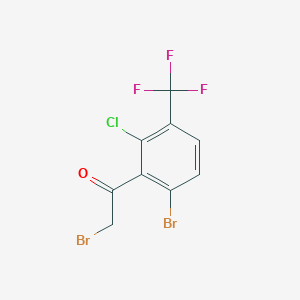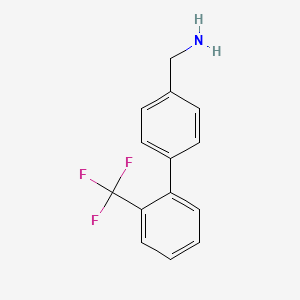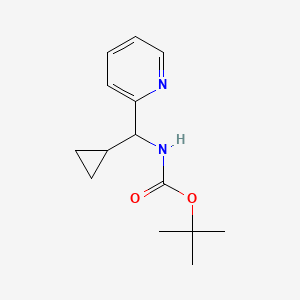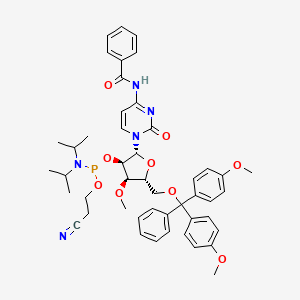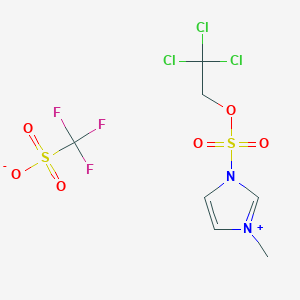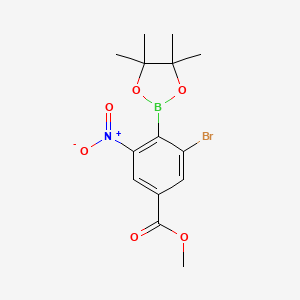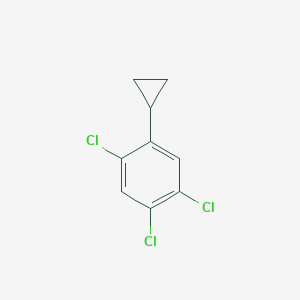
1,2,4-Trichloro-5-cyclopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trichloro-5-cyclopropylbenzene is an organochlorine compound characterized by the presence of three chlorine atoms and a cyclopropyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Trichloro-5-cyclopropylbenzene can be synthesized through the chlorination of cyclopropylbenzene. The process involves the introduction of chlorine atoms to specific positions on the benzene ring. The reaction is typically carried out in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The unreacted starting materials and by-products are often recycled to optimize the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Trichloro-5-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Substitution: Formation of hydroxylated, aminated, or alkylated derivatives.
Oxidation: Formation of quinones or other oxidized compounds.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-5-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology research.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized as a solvent and in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,4-Trichloro-5-cyclopropylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The presence of chlorine atoms and the cyclopropyl group contribute to its reactivity and ability to interact with biological molecules.
Similar Compounds:
1,2,4-Trichlorobenzene: Similar structure but lacks the cyclopropyl group.
1,3,5-Trichlorobenzene: Different arrangement of chlorine atoms on the benzene ring.
1,2,3-Trichlorobenzene: Another isomer with a different chlorine atom arrangement.
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H7Cl3 |
|---|---|
Molekulargewicht |
221.5 g/mol |
IUPAC-Name |
1,2,4-trichloro-5-cyclopropylbenzene |
InChI |
InChI=1S/C9H7Cl3/c10-7-4-9(12)8(11)3-6(7)5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
KJGKNIOPCUVTPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




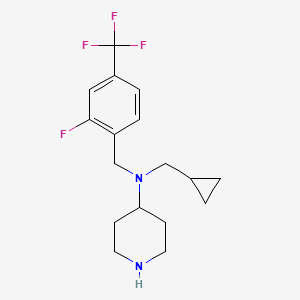
![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)

